6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one
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Overview
Description
6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chromane moiety fused to a piperidine ring, with a hydroxyl group at the 6-position. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsCatalysts such as palladium or rhodium are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of 6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, cyclization, and purification through techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium or rhodium. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of 6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one, which can be further utilized in different applications .
Scientific Research Applications
6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one include other spirocyclic derivatives and piperidine-containing compounds. Examples include:
- Spiro[chromane-2,4’-piperidin]-4-one
- 6-Methoxyspiro[chromane-2,4’-piperidin]-4-one
- 4-Phenylspiro[chromane-2,4’-piperidin]-4-one
Uniqueness
The uniqueness of 6-Hydroxyspiro[chromane-2,4’-piperidin]-4-one lies in its specific structural features, such as the hydroxyl group at the 6-position and the spirocyclic fusion of the chromane and piperidine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific studies .
Properties
IUPAC Name |
6-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-14-6-4-13/h1-2,7,14-15H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTCDZWONRFBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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